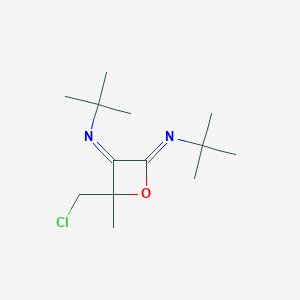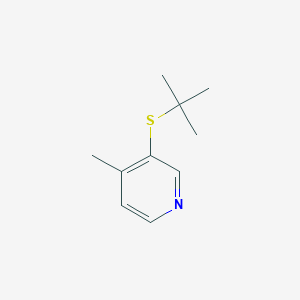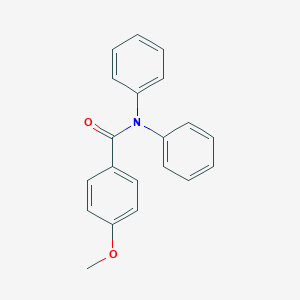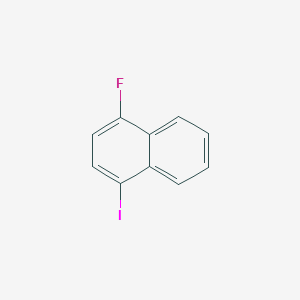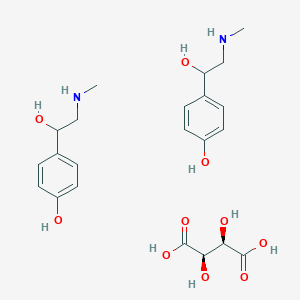
Synephrine tartrate
概要
説明
Synephrine tartrate is a compound related to the protoalkaloid synephrine, which is the primary active ingredient in Citrus aurantium (bitter orange) and some other Citrus species. Synephrine exists in nature as the l- or [R-(−)]-enantiomeric form, while synthetic synephrine is a racemic mixture of the l- and d-enantiomers. The pharmacological activity of synthetic synephrine is approximately half that of the naturally occurring form due to the d- or [S-(+)]-form having little or no binding to adrenergic receptors, unlike the l-form .
Synthesis Analysis
Synephrine tartrate's synthesis is not directly detailed in the provided papers. However, the synthetic form of synephrine is known to be a racemic mixture, which implies a synthetic process that does not differentiate between the enantiomers . The determination of synephrine in various matrices, such as dietary supplements, has been performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with ultraviolet detection, which are analytical methods that could potentially be adapted for the synthesis and analysis of synephrine tartrate .
Molecular Structure Analysis
The molecular structure of synephrine is characterized by the presence of a phenolic group, an amino group, and a hydroxyl group attached to an ethyl chain. The racemic form of synephrine has been found to crystallize as a neutral molecule, while the pure enantiomer crystallizes as a zwitterion, where the phenolic hydrogen is transferred to the amino group . The conformational analysis of synephrine in the gas phase has identified several conformers, all characterized by an intramolecular hydrogen bond of the type O-H···N in the side chain .
Chemical Reactions Analysis
The photocatalytic transformation of synephrine has been studied to identify potential metabolic precursors of octopamine, another biogenic amine. The main photocatalytic pathway involving synephrine appears to be N-demethylation to give octopamine . Additionally, synephrine's reactivity with various chemiluminescence reagents has been evaluated, indicating that synephrine responds with numerous other phenolic compounds, which suggests a need for physical separation in analytical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of synephrine have been studied through various analytical methods. The quantification of synephrine in dietary supplements and feeds has been achieved using GC-MS, liquid chromatography with ultraviolet detection, and ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) . These methods have provided insights into the recovery, precision, and sensitivity of synephrine detection. The crystal structure analysis has also contributed to understanding the physicochemical properties of synephrine, revealing different tautomers in the racemic molecule versus the enantiopure molecule .
科学的研究の応用
Weight Loss and Body Fat Reduction
- Application : Synephrine is widely used as a dietary supplement for weight loss and body fat reduction .
Energy Stimulation
- Application : Synephrine has been used in traditional Chinese medicine as an energy stimulant due to its beneficial effects on cellular energy .
Anti-Inflammatory and Anti-Cancer Activity
- Application : Research has explored the anti-inflammatory and anti-cancer activity of Synephrine in various in vitro and animal models .
Cardiovascular Health
- Application : Synephrine is used in approved drug products as neo-synephrine, its m-substituted analog . It is known for its longer acting adrenergic effects compared to norepinephrine , which can have implications for cardiovascular health.
- Method : In a pharmaceutical context, it is often administered orally or via injection, depending on the specific use case .
Respiratory Health
- Application : Synephrine is sometimes used for the treatment of bronchial problems associated with conditions like asthma and hay fever .
- Method : It is typically administered orally or via injection .
Invertebrate Research
- Application : Synephrine has been used in research involving invertebrates, such as the firefly and lobster .
- Method : In these studies, synephrine is typically administered to the invertebrates in a controlled laboratory setting .
- Results : Some studies have found that synephrine can induce light-emission in fireflies and stimulate adenylate cyclase activity in lobsters .
Safety And Hazards
将来の方向性
While synephrine has been used to promote weight loss, its safety and efficacy have not been fully established . Further studies are needed to confirm evidence of its safety and efficacy . There is also potential for synephrine usage as a template for the synthesis of new generation of non-steroidal SEGRAs .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBAIXGUQOHKI-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985819 | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Synephrine tartrate | |
CAS RN |
16589-24-5, 67-04-9 | |
| Record name | Synephrine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016589245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXEDRINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I99I5995J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



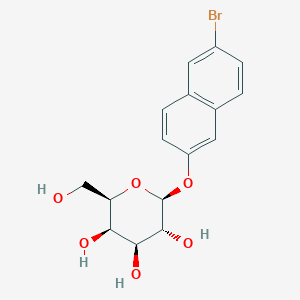
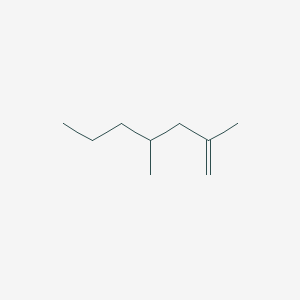
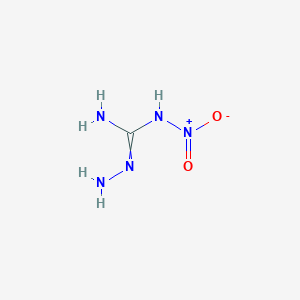
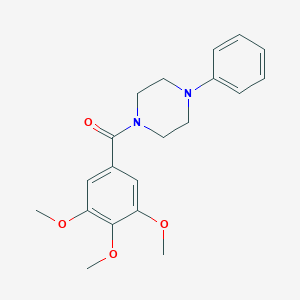
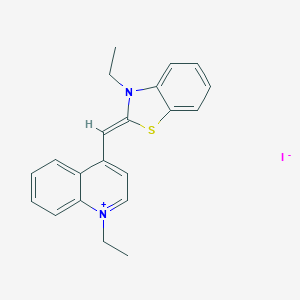
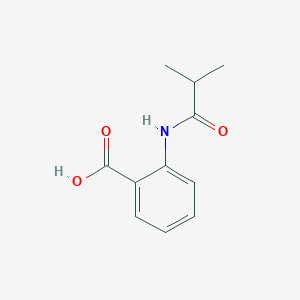
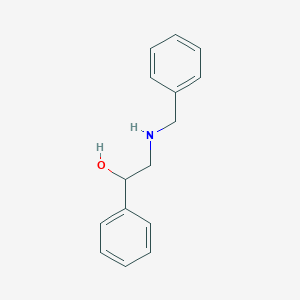
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
